(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride is an organic compound characterized by the presence of a chloroethyl group attached to a benzylamine structure, which features a methoxy substituent on the benzene ring. This compound is recognized for its utility as an intermediate in organic synthesis, particularly in the creation of more complex organic molecules. Its chemical structure contributes to its reactivity, making it a valuable building block in various chemical processes, including medicinal chemistry and the synthesis of pharmaceuticals.
The compound is synthesized through specific chemical reactions involving 4-methoxybenzylamine and 2-chloroethanol. It is typically produced in laboratory settings and may also be scaled up for industrial applications. The hydrochloride form of this compound is commonly used due to its enhanced solubility and stability in various solvents.
(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride can be classified as:
The synthesis of (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride typically involves the following steps:
The reaction generally requires careful control of temperature and time to optimize yield and purity. Industrial applications may utilize continuous flow reactors to enhance efficiency and scalability, allowing for higher production rates while maintaining quality.
The molecular formula for (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride is C10H14ClN·HCl, indicating that it consists of ten carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and one chlorine atom in addition to the hydrochloride component.
(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of the chloroethyl group allows it to form covalent bonds with nucleophilic sites on proteins or DNA, facilitating biological interactions that are significant in medicinal chemistry.
The mechanism of action for (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride varies based on its application:
Relevant data includes melting point, boiling point, and specific reactivity profiles under different conditions, which are crucial for practical applications in synthesis and research .
(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride has several scientific uses:
The systematic IUPAC name for this compound is N-(2-chloroethyl)-1-(4-methoxyphenyl)methanamine hydrochloride, precisely defining its molecular structure according to organic chemistry conventions. It is alternatively designated as (2-Chloroethyl)-(4-methoxybenzyl)amine hydrochloride, reflecting common naming practices for substituted amines. The compound falls under the broader classification of β-haloalkylamines, characterized by a chlorine atom positioned on the beta carbon relative to the nitrogen center—a structural feature enabling aziridinium ion formation critical to its biological activity [7].
Table 1: Comprehensive Nomenclature of (2-Chloroethyl)-(4-methoxybenzyl)-amine Hydrochloride
Nomenclature System | Designation |
---|---|
Systematic (IUPAC) | N-(2-chloroethyl)-1-(4-methoxyphenyl)methanamine hydrochloride |
Common Name | (2-Chloroethyl)-(4-methoxybenzyl)amine hydrochloride |
Chemical Abstracts (CAS) | 90945-04-3 / 15257-66-6 |
Molecular Formula | C₁₀H₁₅Cl₂NO |
Alternative Identifiers | 2-chloro-N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride |
Structurally, the molecule comprises two distinct pharmacophoric elements: the 4-methoxybenzyl group provides aromatic character with an electron-donating methoxy substituent, enhancing stability and influencing electron distribution, while the 2-chloroethylamine moiety introduces alkylating capability through nucleophilic displacement of the chlorine atom or via aziridinium ion intermediates [4] . The hydrochloride salt form improves crystallinity, solubility, and stability compared to the free base. The molecular weight of 236.14 g/mol positions it within optimal ranges for blood-brain barrier permeability, suggesting potential central nervous system activity. X-ray crystallography would likely reveal a staggered conformation minimizing steric interactions between the aromatic ring and chloroethyl chain, with the protonated nitrogen forming hydrogen bonds with the chloride counterion.
The synthetic exploration of β-chloroethylamine derivatives originated with the pioneering work on phenoxybenzamine analogs in the mid-20th century, specifically targeting alpha-adrenergic blockade. Early synthetic approaches to (2-chloroethyl)-(4-methoxybenzyl)amine hydrochloride adapted methodologies developed for structurally related compounds, primarily involving multi-step nucleophilic substitutions . Initial routes typically commenced with 4-methoxybenzylamine (PMBA), itself synthesized via reduction of 4-methoxybenzonitrile or reductive amination of anisaldehyde [1].
A fundamental early approach involved the alkylation of 4-methoxybenzylamine with 1-bromo-2-chloroethane under basic conditions, yielding the free base which was subsequently converted to the hydrochloride salt. This method, while conceptually straightforward, suffered from over-alkylation issues, producing tertiary amines and quaternary ammonium salts as impurities, requiring meticulous chromatographic purification [4]. Alternative pathways explored the reduction of chloroacetamide intermediates (e.g., 2-chloro-N-(4-methoxybenzyl)acetamide) [9], though these often employed harsh reducing agents incompatible with sensitive functional groups.
Significant methodological refinements emerged through solvent optimization. The use of polar aprotic solvents like dimethylformamide improved reaction kinetics but introduced complications due to DMF's tendency to form carcinogenic dimethylcarbamoyl chloride when exposed to halogenating agents [7]. This limitation prompted investigations into alternative reaction media, including the use of carboxylic acid solvents in substoichiometric amounts for chloroethylamine synthesis, which enhanced selectivity while mitigating hazardous byproduct formation [7]. The development of palladium-catalyzed reductive amination techniques offered improved atom economy and milder conditions for precursor synthesis, particularly for the preparation of 4-methoxybenzylamine intermediates [1].
Table 2: Evolution of Synthetic Approaches for β-Chloroethylamine Derivatives
Synthetic Era | Primary Methodology | Key Advantages | Notable Limitations |
---|---|---|---|
1950s-1970s | Alkylation of primary amines with bis(2-chloroethyl) ether | Commercially available reagents | Low selectivity; hazardous byproducts |
1980s-1990s | Carboxylic acid-mediated synthesis with SOCl₂ | Reduced corrosion; improved purity | Requires acid recovery |
2000s-Present | Catalytic reductive amination → selective alkylation | Atom economy; greener conditions | Catalyst cost and separation |
The quest for enantiopure variants introduced chiral resolution techniques and asymmetric syntheses, particularly relevant for analogs bearing stereocenters. For instance, chromatographic separation of diastereomeric salts using chiral acids enabled access to optically active derivatives, revealing significant stereochemical influences on alpha-adrenoceptor subtype selectivity . Modern synthetic approaches increasingly employ flow chemistry techniques for hazardous steps (e.g., thionyl chloride reactions) and utilize computational modeling to predict optimal reaction parameters, substantially improving reproducibility and yield for complex analogs [1] [7].
In contemporary drug discovery, (2-chloroethyl)-(4-methoxybenzyl)amine hydrochloride serves as a privileged scaffold for developing irreversible receptor modulators, particularly targeting adrenergic and serotonergic systems. Its primary mechanism involves formation of reactive aziridinium intermediates following nitrogen displacement, which covalently alkylate nucleophilic residues (e.g., cysteine thiols) within target receptor binding pockets . This irreversible binding mechanism offers significant advantages for studying receptor turnover rates and developing long-acting therapeutic agents where sustained target modulation is desirable.
The structural analogy to phenoxybenzamine—a clinically established alpha-adrenoceptor antagonist—positions this compound within important structure-activity relationship (SAR) studies exploring receptor subtype selectivity. Systematic modifications of the aromatic domain (e.g., ortho-, meta-, para-substitution patterns) have revealed profound influences on alpha₁-adrenoceptor subtype selectivity (α₁ₐ, α₁в, α₁ₔ) . The para-methoxy configuration specifically confers distinct electronic properties and steric profiles that favor interactions with the α₁ₐ subtype predominant in genitourinary tissues, suggesting potential applications in benign prostatic hyperplasia therapeutics .
Beyond adrenoceptors, derivatives demonstrate promising activity at serotonin receptor subtypes implicated in neurological disorders. The electron-rich aromatic system facilitates π-stacking interactions within monoamine receptor binding sites, while the chloroethylamine moiety enables covalent linkage engineering for receptor inactivation studies. This dual functionality makes the scaffold invaluable for target validation studies through receptor inactivation approaches and photoaffinity probe development. Recent investigations have explored its incorporation as the alkylating component in antibody-drug conjugates (ADCs) targeting tumor-associated antigens, leveraging its cytotoxic potential through targeted delivery [3] [4].
Structurally simplified derivatives serve as key intermediates for pharmaceuticals like avanafil (for erectile dysfunction), where substituted methoxybenzylamine moieties contribute to optimized receptor binding profiles [1]. The synthetic versatility of the scaffold facilitates rapid generation of analogs for high-throughput screening campaigns. Computational docking studies indicate favorable binding poses within multiple receptor classes, supported by molecular dynamics simulations demonstrating stable covalent complexes following aziridinium formation .
Table 3: Therapeutic Target Applications of Chloroethylamine-Benzylamine Hybrids
Biological Target | Therapeutic Area | Observed Activity | Structural Determinants |
---|---|---|---|
α₁ₐ-Adrenoceptor | Benign Prostatic Hyperplasia | Irreversible antagonism | para-Methoxybenzyl orientation |
5-HT₂ Receptors | Neuropsychiatric Disorders | Covalent modulation | Chloroethyl chain length |
PDE5 (indirect) | Erectile Dysfunction | Intermediate for avanafil synthesis | Methoxy positioning |
Kinase Cysteine Residues | Targeted Cancer Therapy | Selective alkylation | Electronic tuning of aromatic ring |
Future research directions focus on enhancing subtype selectivity through structural diversification, particularly by incorporating chiral centers in the ethylamine bridge and modulating aryl substitution patterns. Hybridization strategies linking this scaffold to other pharmacophores (e.g., kinase inhibitors) represent a promising frontier in covalent drug development. Additionally, the integration of metabolically labile groups aims to mitigate off-target alkylation while maintaining therapeutic efficacy, potentially expanding the utility of this historic scaffold in precision medicine initiatives [1] .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3